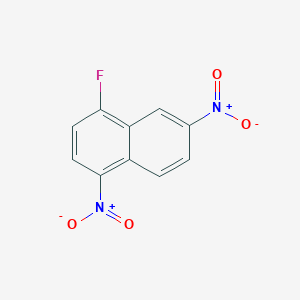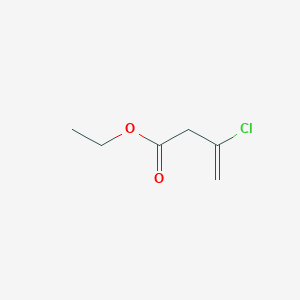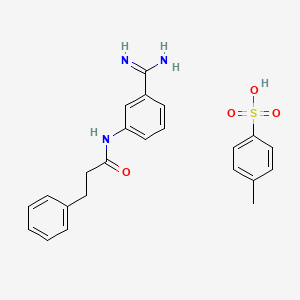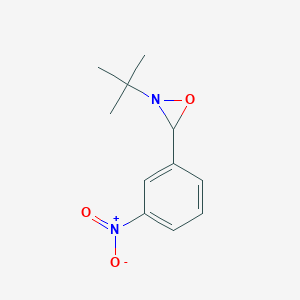
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine is a chemical compound with the molecular formula C11H14N2O3. It belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon atoms. Oxaziridines are known for their high reactivity and are often used as oxygen and nitrogen transfer agents in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(3-nitrophenyl)oxaziridine typically involves the reaction of tert-butylamine with 3-nitrobenzaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of an imine intermediate, which is then oxidized to form the oxaziridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. Reactions are typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in solvents like tetrahydrofuran (THF).
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the formation of epoxides and hydroxylamines.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-(3-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to various substrates. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. The compound can act as an electrophilic oxygen or nitrogen donor, facilitating various oxidation and amination reactions. The molecular targets and pathways involved depend on the specific reaction and substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Tert-butyl-3-(4-nitrophenyl)oxaziridine
- 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine
- 2-Tert-butyl-3-(4-methylphenyl)oxaziridine
Uniqueness
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in various chemical reactions. The presence of the nitro group at the 3-position enhances its electrophilic nature, making it a more effective oxidizing and nitrogen transfer agent compared to its analogs.
Eigenschaften
CAS-Nummer |
23898-62-6 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-tert-butyl-3-(3-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12-10(16-12)8-5-4-6-9(7-8)13(14)15/h4-7,10H,1-3H3 |
InChI-Schlüssel |
PTNIZSZGESKZEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


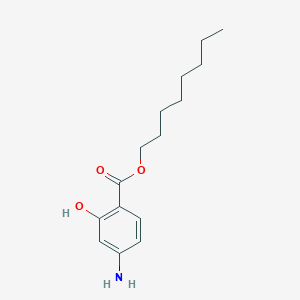

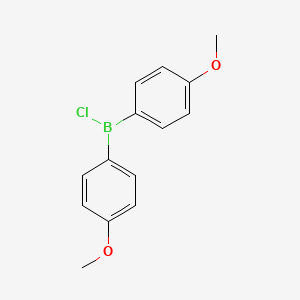

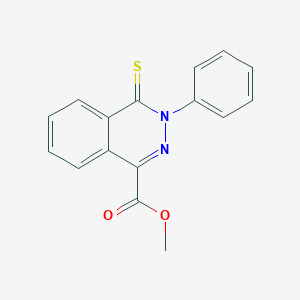

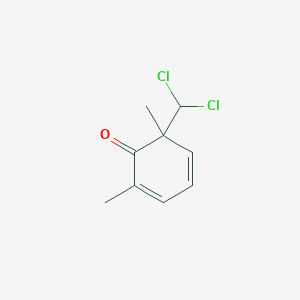
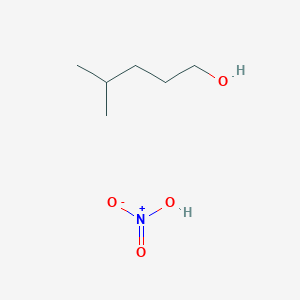
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
